molecular formula C21H15F3N2 B2972988 cis-2,4,5-Tris(4-fluorophenyl)imidazoline CAS No. 612808-11-4

cis-2,4,5-Tris(4-fluorophenyl)imidazoline

Cat. No. B2972988
CAS RN: 612808-11-4
M. Wt: 352.36
InChI Key: AJEZCONNODRJJS-BGYRXZFFSA-N
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Description

Cis-2,4,5-Tris(4-fluorophenyl)imidazoline is a chemical compound with the molecular formula C21H15F3N2 . It is an imidazole derivative, which is a class of organic compounds containing a benzene ring linked to an imidazole ring . This compound has been studied for its potential as a p53-MDM2/MDMX protein-protein interaction inhibitor, which could make it a prospective agent for targeted anticancer therapy .


Synthesis Analysis

The synthesis of cis-2,4,5-Tris(4-fluorophenyl)imidazoline involves the addition of suitable hydrophilic substituents in benzene rings and to imidazole nitrogen to improve the compound’s water solubility . The influence of N-sulfonyl substituent on protein-protein interaction was studied compared to unsubstituted alkoxy-compounds .


Molecular Structure Analysis

The molecular structure of cis-2,4,5-Tris(4-fluorophenyl)imidazoline consists of three 4-fluorophenyl groups attached to the 2, 4, and 5 positions of an imidazoline ring .

Scientific Research Applications

Anticancer Therapeutics

cis-2,4,5-Tris(4-fluorophenyl)imidazoline: derivatives have been studied for their potential as p53-MDM2/MDMX protein-protein interaction inhibitors . These interactions are crucial for the regulation of the p53 pathway, which plays a significant role in preventing cancer development. By inhibiting the MDM2/MDMX-p53 interaction, these compounds can promote p53 stabilization and induce the expression of p21, leading to potential anticancer effects .

Photoswitchable Charge-Polarizers

The compound has been used to create 3D-Conformer of Tris[60]fullerenylated cis-Tris(diphenylamino-fluorene) , which acts as a photoswitchable charge-polarizer on GHz-responsive trilayered core-shell dielectric nanoparticles . This application is particularly relevant in the field of nanoelectronics , where the ability to control charge polarization with light can lead to advancements in the design of responsive materials and devices .

Photoluminescent Materials

cis-2,4,5-Tris(4-fluorophenyl)imidazoline: has been utilized in the synthesis of geometrically hindered structures that exhibit photoluminescent properties . These properties are essential for the development of light-emitting devices, such as OLEDs and PLEDs, which are used in a variety of display technologies .

Antioxidant Agents

Research has indicated that cis-2,4,5-Tris(hydroxyaryl)imidazoline type compounds, which are structurally similar, show significant antioxidant activity . They have been tested against hydroxyl and superoxide radicals, suggesting their potential use in protecting biological systems from oxidative stress .

Dielectric Amplification

The compound’s derivatives have been shown to enhance the degree of photoinduced intramolecular electron transfer, which is correlated with photoswitchable dielectric amplification phenomena . This application is significant in the development of materials with tunable dielectric properties for advanced electronic applications .

Hydrophilic Drug Design

The addition of hydrophilic substituents to the cis-2,4,5-Tris(4-fluorophenyl)imidazoline structure has been explored to improve water solubility, which is a desirable property in drug design . This modification can enhance the bioavailability of pharmaceutical compounds, making them more effective in therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of cis-2,4,5-Tris(4-fluorophenyl)imidazoline are the proteins MDM2 and MDMX . These proteins play a crucial role in the regulation of the p53 protein, often referred to as the “guardian of the genome” due to its role in maintaining genomic stability .

Mode of Action

Cis-2,4,5-Tris(4-fluorophenyl)imidazoline interacts with its targets by inhibiting the protein-protein interaction between MDM2/MDMX and p53 . This inhibition results in the stabilization of p53 and the induction of p21 expression .

Biochemical Pathways

The compound affects the p53 pathway, which plays a significant role in genomic stability, cell cycle regulation, and apoptosis . By inhibiting the interaction between p53 and its negative regulators MDM2 and MDMX, the compound allows for the accumulation of p53, thereby restoring its tumor suppressor activity in cancer cells expressing wild-type p53 .

Pharmacokinetics

It’s worth noting that the compound’s water solubility can be improved by adding suitable hydrophilic substituents to the benzene rings and to the imidazoline nitrogen .

Result of Action

The result of the compound’s action is the inhibition of the MDM2/MDMX-p53 interaction, leading to the stabilization of p53 and the induction of p21 expression . This can lead to cell cycle arrest and the initiation of programmed cell death, or apoptosis, in cancer cells expressing wild-type p53 .

Action Environment

It’s worth noting that the compound’s water solubility, which can be influenced by the presence of hydrophilic substituents, may impact its bioavailability and thus its efficacy .

properties

IUPAC Name

(4S,5R)-2,4,5-tris(4-fluorophenyl)-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12,19-20H,(H,25,26)/t19-,20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEZCONNODRJJS-BGYRXZFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H](N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,4,5-Tris(4-fluorophenyl)imidazoline

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